molecular formula C12H16N2O3 B14046286 4-Aminobutan-2-one-carbamic acid benzyl ester

4-Aminobutan-2-one-carbamic acid benzyl ester

Cat. No.: B14046286
M. Wt: 236.27 g/mol
InChI Key: OAJFMAAUQKEEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Aminobutan-2-one-carbamic acid benzyl ester typically involves the reaction of 4-aminobutan-2-one with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

4-Aminobutan-2-one-carbamic acid benzyl ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as alkyl halides for substitution reactions .

Scientific Research Applications

4-Aminobutan-2-one-carbamic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminobutan-2-one-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with various biological molecules, influencing their structure and function .

Comparison with Similar Compounds

4-Aminobutan-2-one-carbamic acid benzyl ester can be compared with similar compounds such as:

This compound’s unique combination of functional groups makes it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl N-(4-amino-2-oxobutyl)carbamate

InChI

InChI=1S/C12H16N2O3/c13-7-6-11(15)8-14-12(16)17-9-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,16)

InChI Key

OAJFMAAUQKEEBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.